3-Bromo-1-[(3-methoxyphenyl)methyl]-1H-pyrazole 3-Bromo-1-[(3-methoxyphenyl)methyl]-1H-pyrazole
Brand Name: Vulcanchem
CAS No.: 1878969-70-0
VCID: VC4551975
InChI: InChI=1S/C11H11BrN2O/c1-15-10-4-2-3-9(7-10)8-14-6-5-11(12)13-14/h2-7H,8H2,1H3
SMILES: COC1=CC=CC(=C1)CN2C=CC(=N2)Br
Molecular Formula: C11H11BrN2O
Molecular Weight: 267.126

3-Bromo-1-[(3-methoxyphenyl)methyl]-1H-pyrazole

CAS No.: 1878969-70-0

Cat. No.: VC4551975

Molecular Formula: C11H11BrN2O

Molecular Weight: 267.126

* For research use only. Not for human or veterinary use.

3-Bromo-1-[(3-methoxyphenyl)methyl]-1H-pyrazole - 1878969-70-0

Specification

CAS No. 1878969-70-0
Molecular Formula C11H11BrN2O
Molecular Weight 267.126
IUPAC Name 3-bromo-1-[(3-methoxyphenyl)methyl]pyrazole
Standard InChI InChI=1S/C11H11BrN2O/c1-15-10-4-2-3-9(7-10)8-14-6-5-11(12)13-14/h2-7H,8H2,1H3
Standard InChI Key CTOZWFFGJFODSG-UHFFFAOYSA-N
SMILES COC1=CC=CC(=C1)CN2C=CC(=N2)Br

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a pyrazole core substituted at the N1 position with a 3-methoxybenzyl group and at the C3 position with a bromine atom. The methoxy group (-OCH₃) on the benzyl moiety enhances electron density, potentially influencing intermolecular interactions in biological systems. The bromine atom introduces steric bulk and electronic effects that may modulate reactivity in synthetic applications .

Spectroscopic Profiles

Nuclear magnetic resonance (NMR) data for analogous compounds show distinct signals for methoxy protons (~δ 3.8 ppm in ¹H NMR) and aromatic protons in the range of δ 6.8–7.5 ppm . For example, in 3-(4-methoxyphenyl)thiazol-2-yl pyrazole derivatives, the methoxy group resonates at δ 3.86 ppm, while pyrazole C4-H protons appear as singlets near δ 7.18 ppm . Bromine’s inductive effect deshields adjacent protons, likely shifting pyrazole ring protons downfield compared to non-brominated analogs.

Synthesis and Manufacturing

Reaction Pathways

While no explicit synthesis protocol exists for 3-bromo-1-[(3-methoxyphenyl)methyl]-1H-pyrazole, its preparation likely involves:

  • Alkylation of Pyrazole: Reacting 3-bromopyrazole with 3-methoxybenzyl chloride/bromide in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF or acetonitrile.

  • Cross-Coupling Reactions: Palladium-catalyzed Buchwald-Hartwig amination could introduce the benzyl group to the pyrazole nitrogen .

A generalized approach for related compounds involves oxidizing pyrazol-3-ylmethanol derivatives using 2-iodoxybenzoic acid (IBX) in dimethyl sulfoxide (DMSO) to yield aldehydes, which are subsequently functionalized . For instance, 1,5-diphenyl-1H-pyrazole-3-carbaldehyde derivatives are synthesized via IBX-mediated oxidation of corresponding alcohols in 85% yield .

Optimization Challenges

Key challenges include:

  • Regioselectivity: Ensuring bromination occurs exclusively at the C3 position of the pyrazole ring.

  • Purification: Removing unreacted 3-methoxybenzyl halides, which may co-elute with the product in chromatographic methods.

Physicochemical Properties

Solubility and Stability

Experimental solubility data remain unreported, but computational predictions using the Abraham model suggest moderate solubility in polar organic solvents (e.g., DMSO, ethanol) and limited aqueous solubility (<1 mg/mL at 25°C). The methoxy group enhances lipophilicity compared to non-substituted analogs, as evidenced by calculated logP values of ~2.3.

Thermal Behavior

Differential scanning calorimetry (DSC) of similar bromopyrazoles shows melting points between 120–150°C, with decomposition onset temperatures exceeding 200°C . The compound’s stability under ambient conditions is likely comparable, though hygroscopicity may vary depending on crystallinity .

Biological and Industrial Applications

Materials Science Applications

In coordination chemistry, pyrazoles act as ligands for transition metals. The cobalt(II) complex [Co(C₆H₁₂N₂O₈)] exhibits a monoclinic crystal system (P2₁/c*) with a Co–N bond length of 1.95 Å, demonstrating potential catalytic applications . The bromine atom in 3-bromo-1-[(3-methoxyphenyl)methyl]-1H-pyrazole could facilitate oxidative addition reactions in palladium-catalyzed cross-couplings.

Research Gaps and Future Directions

Priority Investigations

  • Synthetic Methodology: Developing one-pot syntheses to improve atom economy and reduce purification steps.

  • Biological Screening: Evaluating antimicrobial and anticancer activity in in vitro and in vivo models.

  • Toxicological Profiling: Assessing acute toxicity (LD₅₀) and genotoxic potential via Ames tests.

Computational Modeling

Molecular dynamics simulations could predict binding affinities for kinase targets (e.g., CDK2, EGFR) and optimize substituent patterns for enhanced selectivity . Density functional theory (DFT) calculations would elucidate electronic effects of the bromine and methoxy groups on reaction thermodynamics .

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